Cas no 616224-75-0 (7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
616224-75-0 structure
Product Name:7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS-Nr.:616224-75-0
MF:C9H10N2O3S
MW:226.252300739288
MDL:MFCD16313935
CID:954818
PubChem ID:23068977
Update Time:2025-07-30
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-1,2,4-Benzothiadiazin-3(4H)-one,7-ethyl-,1,1-dioxide(9CI)
- 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 616224-75-0
- SCHEMBL4501749
- EN300-9540438
-
- MDL: MFCD16313935
- Inchi: 1S/C9H10N2O3S/c1-2-6-3-4-7-8(5-6)15(13,14)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
- InChI-Schlüssel: IOKCVOREBFCTIT-UHFFFAOYSA-N
- Lächelt: S1(C2C=C(C=CC=2NC(N1)=O)CC)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 226.041
- Monoisotopenmasse: 226.041
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 360
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.6A^2
- XLogP3: 0.9
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9540438-1g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 1g |
$800.0 | 2023-09-01 | |
| Enamine | EN300-9540438-5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 5g |
$2318.0 | 2023-09-01 | |
| Enamine | EN300-9540438-10g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 10g |
$3438.0 | 2023-09-01 | |
| Enamine | EN300-9540438-0.05g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.05g |
$186.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.1g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.1g |
$277.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.25g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.25g |
$396.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.5g |
$624.0 | 2024-05-21 | |
| Enamine | EN300-9540438-1.0g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 1.0g |
$800.0 | 2024-05-21 | |
| Enamine | EN300-9540438-2.5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 2.5g |
$1568.0 | 2024-05-21 | |
| Enamine | EN300-9540438-5.0g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 5.0g |
$2318.0 | 2024-05-21 |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Verwandte Literatur
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
616224-75-0 (7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz